3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine
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Overview
Description
3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine is a complex organic compound that belongs to the class of imidazo[1,2-d][1,4]diazepines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and an imidazo-diazepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazo-Diazepine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-diazepine core. This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the imidazo-diazepine intermediate with 4-methylpiperazine. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized by spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a central nervous system (CNS) modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A thienobenzodiazepine derivative used as an antipsychotic agent.
Clozapine: A dibenzodiazepine derivative used for the treatment of schizophrenia.
Quetiapine: A dibenzothiazepine derivative with antipsychotic properties.
Uniqueness
3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine is unique due to its specific structural features, such as the presence of both imidazo and diazepine rings, which confer distinct biological activities
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-16-6-8-17(9-7-16)11-12-10-15-13-2-3-14-4-5-18(12)13/h10,14H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFRZCCIVPUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C3N2CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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